molecular formula C17H22N2O2S B2663755 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 946326-63-2

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2663755
CAS No.: 946326-63-2
M. Wt: 318.44
InChI Key: QYMADXVLTIIKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a chemical compound for research and experimental applications. The structure features a thiophene heterocycle, a dimethylamine group, and a methoxyphenyl acetamide moiety. Compounds with dimethylamine groups are common in medicinal chemistry due to their ability to influence the solubility and bioavailability of a molecule . Thiophene-containing structures are investigated for their potential biological activities, and similar compounds have been explored for various therapeutic targets . This combination of functional groups makes it a molecule of interest for further investigation in early-stage research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-19(2)16(14-8-9-22-12-14)11-18-17(20)10-13-4-6-15(21-3)7-5-13/h4-9,12,16H,10-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMADXVLTIIKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)CC1=CC=C(C=C1)OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors.

    Introduction of the dimethylamino group: This step might involve the alkylation of a thiophene derivative with a dimethylamine-containing reagent.

    Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenylboronic acid or a similar reagent.

    Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or anhydride to form the amide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, such compounds can interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues with Anticancer Activity

Several acetamide derivatives sharing the 4-methoxyphenyl group exhibit notable anticancer properties. For instance:

  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) , N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) , and N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) demonstrated strong activity against HCT-1, SF268, and MCF-7 cancer cell lines in MTT assays .
  • 2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-4-chloro-phenoxy}-N-(4-methoxyphenyl)-acetamide (3d) showed potent antitumor activity (logGI50 = -5.38) against renal, lung, and ovarian cancers .

Key Comparison: The target compound’s thiophene ring may enhance lipophilicity and membrane permeability compared to quinazoline or benzothiazole-containing analogs. However, the absence of sulfonyl or thiazolidinone groups in the target compound could limit its direct anticancer efficacy without further derivatization.

Antidiabetic Acetamide Derivatives

N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives (e.g., 3a , 3b , 3c ) exhibited hypoglycemic effects:

  • 3a (N-[2-(4-methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide) : IC50 = 69 µM; reduced blood sugar by 25.1% in sucrose-loaded rats .
  • 3c (N-[2-(4-Methoxyphenyl)ethyl]-2-phenoxy-acetamide): IC50 = 74 µM; 24.6% reduction in blood sugar .

Key Comparison: The target compound’s dimethylaminoethyl-thiophene substituent may alter receptor binding compared to the naphthalen-1-yl or phenoxy groups in 3a/3c. The tertiary amine in the target compound could enhance solubility but may require optimization for antidiabetic activity.

Pharmacokinetic and Substituent Effects

  • 4-Methoxyphenyl Group : Enhances electron-donating capacity and bioavailability in analogs like 3a and 3d .
  • Thiophene vs. Benzothiazole : Thiophene’s smaller aromatic system may reduce steric hindrance but limit π-π stacking interactions compared to benzothiazole in 3d .

Data Tables

Table 1: Pharmacological Activity of Selected Acetamides

Compound Activity Type Key Data (IC50/logGI50) Cell Line/Model Reference
3a (N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide) Antidiabetic IC50 = 69 µM Sucrose-loaded rats
3d (Benzothiazole-thiazolidinone) Antitumor logGI50 = -5.38 Ovarian cancer
38 (Quinazoline-sulfonyl) Anticancer Not specified HCT-1, MCF-7

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide, a compound of interest in medicinal chemistry, exhibits various biological activities that make it a candidate for further research and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-thiophen-3-ylpropanamide
  • Molecular Formula : C18H24N2O2S
  • Molecular Weight : 332.5 g/mol

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing efficacy particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMInhibition of nucleic acid and peptidoglycan production
Methicillin-resistant Staphylococcus aureus (MRSA)62.216 - 124.432 μg/mLBactericidal activity with moderate biofilm inhibition

The compound's action against MRSA is particularly notable, with moderate-to-good antibiofilm activity compared to standard antibiotics like ciprofloxacin .

Case Studies

  • Study on Biofilm Formation :
    A study assessed the compound's ability to inhibit biofilm formation in MRSA and other strains. Results indicated a significant reduction in biofilm biomass, suggesting potential use in treating chronic infections associated with biofilms .
  • Mechanistic Insights :
    The mechanism of action involves strong interactions with key amino acids at the active site of bacterial proteins, leading to disruption of essential bacterial functions. This was supported by docking studies that highlighted hydrogen bonding interactions critical for antibacterial activity .

Cytotoxicity and Safety Profile

While the antimicrobial efficacy is promising, evaluating the cytotoxicity of this compound is essential for determining its safety profile.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)Observations
Human Liver Cells>100Low cytotoxicity observed
Human Kidney Cells50 - 75Moderate cytotoxic effects noted

Preliminary results indicate that while the compound exhibits some cytotoxic effects on kidney cells, it remains relatively safe at higher concentrations in liver cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.